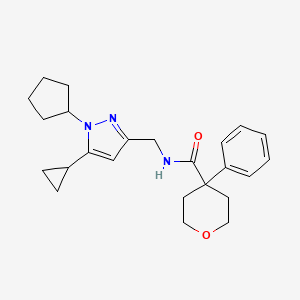

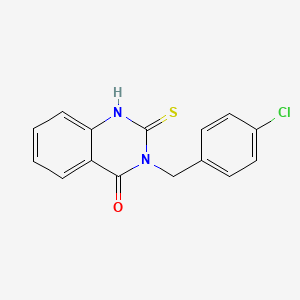

3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .

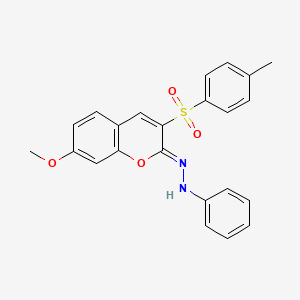

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a quinazoline core, which is a bicyclic compound containing two fused rings, a benzene ring and a pyrimidine ring. The molecule also contains a thioxo group (-C=S), a chlorobenzyl group attached to the 3rd position of the quinazoline ring .Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions (pH, temperature, solvents, etc.) and the presence of other reactive species. The chlorobenzyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., could be predicted based on its functional groups .Aplicaciones Científicas De Investigación

Antimicrobial and Anticonvulsant Activities

A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which included compounds related to 3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds exhibited broad-spectrum antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives demonstrated potent anticonvulsant activity, evaluated through the maximal electroshock (MES) convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis Techniques

Tiwari et al. (2008) developed a convenient method for synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which can be extended to the synthesis of 3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This synthesis involves a one-pot reaction of anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione, showcasing an efficient approach to creating this class of compounds (Tiwari et al., 2008).

Eco-Friendly Synthesis

Molnar, Klenkar, and Tarnai (2017) synthesized a series of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using an eco-friendly approach. Their method employed choline chloride/urea deep eutectic solvent, which is an environmentally friendly alternative to traditional solvents. This research highlights the potential for sustainable synthesis methods in creating these compounds (Molnar, Klenkar, & Tarnai, 2017).

Antibacterial Activity

Osarumwense (2022) conducted research on the antibacterial activity of derivatives of 3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The compounds showed significant activity against a range of bacteria, including Staphylococcus aureus, Bacillus species, Escherichia coli, and others. The minimal inhibitory concentration (MIC) of these compounds ranged from 6 to 12 mg/mL, indicating their potential as antibacterial agents (Osarumwense, 2022).

Mecanismo De Acción

Target of Action

Related compounds such as benzylamine have been found to interact with enzymes like trypsin-1 and trypsin-2 .

Mode of Action

It’s known that benzylic compounds can undergo reactions via an sn1 pathway, facilitated by resonance-stabilized carbocations .

Biochemical Pathways

Related compounds have been found to influence pathways involving ectonucleotidases, which are essential in altering purinergic signaling pathways .

Result of Action

Related compounds have been found to have anti-inflammatory potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by temperature, pH, and light exposure. The compound’s efficacy can also be influenced by the physiological conditions of the organism, such as the presence of other metabolites or drugs .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWVZXIDBCWYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2430638.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide](/img/structure/B2430641.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B2430645.png)

![1-(Benzenesulfonyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2430647.png)